Methyl 3-(3-isobutylureido)benzoate
Description
Methyl 3-(3-isobutylureido)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a benzoate ester linked to a ureido group, which is further substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Properties
IUPAC Name |
methyl 3-(2-methylpropylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-14-13(17)15-11-6-4-5-10(7-11)12(16)18-3/h4-7,9H,8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHKBKTKBWVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-isobutylureido)benzoate typically involves the reaction of methyl 3-aminobenzoate with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl 3-aminobenzoate} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-isobutylureido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Hydrolysis: Methyl 3-aminobenzoate and isobutyl alcohol.
Reduction: Methyl 3-(3-isobutylamino)benzoate.
Substitution: Various substituted ureido derivatives.
Scientific Research Applications
Methyl 3-(3-isobutylureido)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-isobutylureido)benzoate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with a pleasant odor, used in perfumes and flavoring agents.
Methyl 3-aminobenzoate: A precursor in the synthesis of Methyl 3-(3-isobutylureido)benzoate.
Isobutyl isocyanate: A reagent used in the synthesis of ureido compounds.
Uniqueness: this compound is unique due to the presence of both ester and ureido functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 3-(3-isobutylureido)benzoate is a compound that has garnered attention in various fields of biological research, particularly for its potential applications in pest control and therapeutic interventions. This article explores its biological activity, including insecticidal properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
Insecticidal Activity
This compound has been studied for its effectiveness as a pesticide. Research indicates that it exhibits significant insecticidal properties against various pest species.
Efficacy Against Insect Pests
- Contact Toxicity : Laboratory bioassays have shown that this compound has a notable contact toxicity against several agricultural pests, with varying lethal concentrations (LC50) depending on the species.
- Ovicidal Activity : The compound demonstrates ovicidal properties, effectively reducing egg hatch rates in target insect species. Studies have shown that it can significantly impact the reproductive success of treated populations .
The mode of action of this compound appears to involve neurotoxic effects similar to other known insecticides. It has been suggested that the compound may interfere with neurotransmitter activity, particularly affecting cholinesterase enzymes in insects, leading to paralysis and death .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Aedes albopictus : A study found that this compound exhibited larvicidal activity against Aedes albopictus, with a higher toxicity observed compared to other species such as Culex pipiens .
- Sublethal Effects : Research highlighted sublethal effects on non-target species, such as honeybees. Increased concentrations of this compound were correlated with decreased flight ability in honeybees, raising concerns about its ecological impact .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | LC50 (v/v) | Ovicidal Activity | Target Species |
|---|---|---|---|
| This compound | 0.2% | Yes | Bemisia tabaci, Tetranychus urticae |
| Methyl benzoate | 0.18% | Yes | Aedes albopictus |
| Acetamiprid | 0.25% | Moderate | Various agricultural pests |
Future Perspectives
The ongoing research into this compound suggests potential for development into a safe and effective insecticide alternative. Further studies are warranted to explore its full range of biological activities, including potential therapeutic applications in human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
